6-Nitromethyl-6-vinyl-[1,4]dioxepane
Description
6-Nitromethyl-6-vinyl-[1,4]dioxepane is a seven-membered heterocyclic compound featuring a 1,4-dioxepane backbone substituted with nitromethyl and vinyl groups at the 6-position. Dioxepane derivatives are of interest in materials science and organic synthesis due to their conformational flexibility and functional group compatibility .
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
6-ethenyl-6-(nitromethyl)-1,4-dioxepane |
InChI |
InChI=1S/C8H13NO4/c1-2-8(5-9(10)11)6-12-3-4-13-7-8/h2H,1,3-7H2 |
InChI Key |
KFJDHLWMXKTKHP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(COCCOC1)C[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 6-Bromomethyl-1,4-dioxepane (): This derivative, bearing a bromomethyl group, is prone to nucleophilic substitution reactions.
- 6-Methoxy-1,4-dioxepane (): Methoxy substituents influence conformational equilibria. For example, a methoxy group at position 6 adopts an axial orientation, stabilizing the TC3 conformation. The nitromethyl and vinyl groups in the target compound may similarly alter ring pseudorotation, though steric and electronic effects would differ significantly .
Ring-Size Comparisons: Dioxane vs. Dioxepane
Cyclic-6 (1,4-dioxane derivative) vs. Cyclic-7 (1,4-dioxepane derivative) ():
Property Cyclic-6 (6-membered) Cyclic-7 (7-membered) Yield 93.9% 89.6% Total Acid Number (TAN) 0.15 mg KOH/g 0.22 mg KOH/g Total Base Number (TBN) 1.10 mg KOH/g 1.45 mg KOH/g The seven-membered dioxepane (Cyclic-7) exhibits higher TAN and TBN values than its six-membered counterpart, suggesting reduced acid resistance but enhanced alkaline stability. The nitromethyl group in the target compound may further modulate these properties due to its polar nature .
Esterification-Based Routes ():
Dioxepanes like Cyclic-7 are synthesized via acid-catalyzed esterification of dihydroxy fatty acid esters.
Physicochemical and Functional Properties
Bio-Lubricant Potential ():
Dioxepane derivatives such as Cyclic-7 exhibit bio-lubricant properties with:
- Low iodine values (indicating oxidative stability).
- Density and TBN values comparable to commercial lubricants.
The nitromethyl group in 6-Nitromethyl-6-vinyl-[1,4]dioxepane could enhance polarity, improving lubricant film strength, while the vinyl group offers sites for crosslinking or polymerization .
Collision Cross-Section (CCS) Predictions ():
Structural analogs like 6-methylene-[1,4]dioxepane (C₆H₁₀O₂) have predicted CCS values of ~130–140 Ų.
Conformational Behavior ():

Substituents at the 6-position significantly influence pseudorotational equilibria in 1,4-dioxepanes:
- Methoxy groups stabilize axial conformations (e.g., TC3).
- Nitromethyl groups , being bulkier and more electronegative, may enforce unique conformational preferences, impacting solubility and reactivity.
| Conformation | Steric Energy (kcal/mol) | Stability Trend |
|---|---|---|
| TC3 | 0.0 (reference) | Most stable |
| TC7 | +1.2 | Less stable |
These trends suggest that substituent steric effects dominate conformational stability in dioxepanes .
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